3-(5-Nitro-2-furyl)acrylic acid
Overview
Description
Synthesis Analysis
The synthesis of 3-(5-Nitro-2-furyl)acrylic acid and its derivatives has been explored through various methods. The synthesis processes involve the treatment of precursor compounds with specific reagents to yield 3-(5-Nitro-2-furyl)acrylic acid and its related compounds. For instance, the condensation of 3-(5-nitro-2-furyl) acryloyl chloride with alkylamines resulted in the preparation of 3-(5-nitro-2-furyl) acrylamides, showcasing the versatility in synthesizing different derivatives (H. Saikachi & Keizo Suzuki, 1958).
Molecular Structure Analysis
The molecular structure of 3-(5-Nitro-2-furyl)acrylic acid is characterized by its nitro group attached to a furan ring and an acrylic acid moiety. This structure has been studied using various analytical techniques, including IR spectra, X-ray diffraction, and differential thermal analysis, to understand its configuration and crystalline forms. Notably, the trans type of this compound exhibits polymorphism, presenting in two different crystal forms (S. Kiryu & S. Iguchi, 1967).
Chemical Reactions and Properties
3-(5-Nitro-2-furyl)acrylic acid participates in various chemical reactions, leading to the formation of diverse derivatives. These reactions include bromination, amide formation, and esterification, demonstrating the compound's reactivity towards different reagents. The compound's chemical properties are significantly influenced by the presence of the nitro group and the conjugated system, which contribute to its reactivity (I. Hirao, Y. Kato, & Shiro Kozakura, 1973).
Physical Properties Analysis
The physical properties of 3-(5-Nitro-2-furyl)acrylic acid, such as melting point, solubility, and crystalline structure, have been extensively studied. These properties are crucial for understanding the compound's behavior in different environments and conditions. The compound exhibits polymorphism, which has implications for its physical properties and stability (S. Kiryu & S. Iguchi, 1967).
Chemical Properties Analysis
The chemical properties of 3-(5-Nitro-2-furyl)acrylic acid, including its reactivity and interactions with various chemicals, have been a subject of study. Its ability to undergo cis-trans isomerization and participate in reactions leading to the synthesis of antimicrobial agents highlights its significant chemical versatility (E. Clarke, P. Wardman, & I. Wilson, 1984).
Scientific Research Applications
Application 1: Antimicrobial Effects
- Summary of the Application : 3-(5-Nitro-2-furyl)acrylic acid has been used in the synthesis of esters and amides that have shown antimicrobial effects . These compounds have been tested on various bacteria, yeasts, molds, and algae .
- Methods of Application or Experimental Procedures : The effect of 18 newly synthesized esters and amides of 3-(5-nitro-2-furyl)acrylic acid was investigated on various microorganisms . The organisms tested included bacteria (Escherichia coli, Staphylococcus aureus), yeasts (Saccharomyces cerevisiae, Candida albicans), molds (Aspergillus niger, Penicillium cyclopium, Rhizopus oryzae), and algae (Chlorella pyrenoidosa, Euglena gracilis, Scenedesmus obliquus) .
- Results or Outcomes : The Minimum Inhibitory Concentration (MIC) values revealed antimycotic, antialgal, and antibacterial activity of the studied derivatives . The antimycotic activity was found to decrease with increasing the length of the alkyl chain of esters and after the introduction of amino nitrogen into the furylethylene backbone . The inhibitory effect on growth is caused by blocking bioenergetic processes, particularly glycolysis .
Application 2: Synthesis of Heteroaryl-Substituted Bis-Trifluoromethyl Carbinols and Trifluoroacetophenone Derivatives
- Summary of the Application : 3-(2-Furyl)acrylic acid, a derivative of 3-(5-Nitro-2-furyl)acrylic acid, is used in the preparation of heteroaryl-substituted bis-trifluoromethyl carbinols and trifluoroacetophenone derivatives .
- Results or Outcomes : The outcomes of these syntheses are the production of heteroaryl-substituted bis-trifluoromethyl carbinols and trifluoroacetophenone derivatives . These compounds could have potential applications in various fields, including medicinal chemistry and materials science.
Application 3: Synthesis of Furan Propylamine
- Summary of the Application : 3-(5-Nitro-2-furyl)acrylic acid is used as an intermediate in the synthesis of furan propylamine .
- Methods of Application or Experimental Procedures : The synthesis involves condensation with furan formaldehyde and acetaldehyde to generate furan acrolein, which is then oxidized to furan acrylic acid, and then nitrated with nitric acid to obtain 3-(5-Nitro-2-furyl)acrylic acid .
- Results or Outcomes : The outcome of this synthesis is the production of furan propylamine . This compound could have potential applications in various fields, including pharmaceuticals and materials science.
Application 4: Perfume Manufacturing
- Summary of the Application : 3-(2-Furyl)acrylic acid, a derivative of 3-(5-Nitro-2-furyl)acrylic acid, is used in the manufacturing of perfumes .
- Results or Outcomes : The outcome of this synthesis is the production of certain perfumes . These compounds could have potential applications in various fields, including cosmetics and personal care products.
Application 5: Synthesis of Malonyl-CoA Decarboxylase (MCD) Inhibitors
- Summary of the Application : 3-(2-Furyl)acrylic acid, a derivative of 3-(5-Nitro-2-furyl)acrylic acid, is used in the preparation of malonyl-CoA decarboxylase (MCD) inhibitors .
- Results or Outcomes : The outcome of this synthesis is the production of malonyl-CoA decarboxylase (MCD) inhibitors . These compounds could have potential applications in various fields, including pharmaceuticals and medicinal chemistry.
Safety And Hazards
properties
IUPAC Name |
(E)-3-(5-nitrofuran-2-yl)prop-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO5/c9-7(10)4-2-5-1-3-6(13-5)8(11)12/h1-4H,(H,9,10)/b4-2+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWOWNIPZHGWKNR-DUXPYHPUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)[N+](=O)[O-])C=CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(OC(=C1)[N+](=O)[O-])/C=C/C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
38665-24-6 (hydrochloride salt) | |
Record name | Nitrofurylacrylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006281238 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID10879047 | |
Record name | 1-(5-NO2-2-furyl)-2-(COOH)ethylene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10879047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-Nitro-2-furyl)acrylic acid | |
CAS RN |
6281-23-8, 15341-58-9 | |
Record name | Nitrofurylacrylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006281238 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Nitrofurylacrylic acid, (E)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015341589 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6281-23-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6460 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(5-NO2-2-furyl)-2-(COOH)ethylene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10879047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(5-nitro-2-furyl)acrylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.899 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5-NITROFURYLACRYLIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AV0VIF286D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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